molecular formula C19H16F3N5O2 B2603136 (3-((3-(Pyrazin-2-yl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)(2,3,4-trifluorophenyl)methanone CAS No. 1706106-00-4

(3-((3-(Pyrazin-2-yl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)(2,3,4-trifluorophenyl)methanone

Katalognummer: B2603136
CAS-Nummer: 1706106-00-4
Molekulargewicht: 403.365
InChI-Schlüssel: BUBGTUJKIJHBMP-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

    Starting Materials: The piperidin-1-yl derivative and 2,3,4-trifluorobenzoyl chloride.

    Reaction: The final step involves acylation of the piperidin-1-yl derivative with 2,3,4-trifluorobenzoyl chloride in the presence of a base (e.g., triethylamine) to yield the target compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of automated reactors, continuous flow chemistry, and rigorous purification techniques such as recrystallization and chromatography.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

  • Formation of Pyrazin-2-yl-1,2,4-oxadiazole

      Starting Materials: Pyrazine-2-carboxylic acid and hydrazine hydrate.

      Reaction: The carboxylic acid is first converted to its hydrazide, which is then cyclized with an appropriate reagent (e.g., phosphoryl chloride) to form the oxadiazole ring.

  • Attachment of Piperidine

      Starting Materials: The pyrazin-2-yl-1,2,4-oxadiazole and piperidine.

      Reaction: The oxadiazole derivative is reacted with piperidine in the presence of a base (e.g., sodium hydride) to form the piperidin-1-yl derivative.

Analyse Chemischer Reaktionen

Types of Reactions

  • Oxidation

    • The compound can undergo oxidation reactions, particularly at the piperidine ring, leading to the formation of N-oxides.
  • Reduction

    • Reduction reactions can target the oxadiazole ring, potentially converting it to an amine derivative.
  • Substitution

    • The trifluorophenyl group can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.

    Substitution: Halogenating agents like bromine or chlorine in the presence of a Lewis acid catalyst.

Major Products

    Oxidation: N-oxide derivatives.

    Reduction: Amine derivatives.

    Substitution: Halogenated derivatives of the trifluorophenyl group.

Wissenschaftliche Forschungsanwendungen

Chemistry

    Catalysis: The compound’s unique structure may serve as a ligand in metal-catalyzed reactions.

    Material Science: Potential use in the development of novel polymers or as a building block for advanced materials.

Biology

    Enzyme Inhibition: The compound could act as an inhibitor for specific enzymes due to its structural complexity.

    Receptor Binding:

Medicine

    Drug Development: The compound’s diverse functional groups make it a candidate for drug discovery, particularly in targeting specific biological pathways.

    Diagnostics: Potential use in imaging or as a marker in diagnostic assays.

Industry

    Agriculture: Possible applications as a pesticide or herbicide due to its bioactivity.

    Pharmaceuticals: Use in the synthesis of active pharmaceutical ingredients (APIs).

Wirkmechanismus

The mechanism by which (3-((3-(Pyrazin-2-yl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)(2,3,4-trifluorophenyl)methanone exerts its effects would depend on its specific application. Generally, the compound could interact with molecular targets such as enzymes, receptors, or nucleic acids. The pyrazine and oxadiazole rings may facilitate binding to active sites, while the piperidine and trifluorophenyl groups could enhance lipophilicity and membrane permeability.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • (3-(Pyrazin-2-yl)-1,2,4-oxadiazol-5-yl)methanone

    • Lacks the piperidine and trifluorophenyl groups, potentially reducing its biological activity.
  • (3-(Pyrazin-2-yl)-1,2,4-oxadiazol-5-yl)methylpiperidine

    • Similar but lacks the trifluorophenyl group, which may affect its chemical reactivity and biological properties.
  • (3-(Pyrazin-2-yl)-1,2,4-oxadiazol-5-yl)methyl(2,3,4-trifluorophenyl)methanone

    • Lacks the piperidine ring, which could influence its interaction with biological targets.

Uniqueness

The presence of both the piperidine and trifluorophenyl groups in (3-((3-(Pyrazin-2-yl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)(2,3,4-trifluorophenyl)methanone makes it unique. These groups can enhance its binding affinity, stability, and overall bioactivity, distinguishing it from similar compounds.

Eigenschaften

IUPAC Name

[3-[(3-pyrazin-2-yl-1,2,4-oxadiazol-5-yl)methyl]piperidin-1-yl]-(2,3,4-trifluorophenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16F3N5O2/c20-13-4-3-12(16(21)17(13)22)19(28)27-7-1-2-11(10-27)8-15-25-18(26-29-15)14-9-23-5-6-24-14/h3-6,9,11H,1-2,7-8,10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BUBGTUJKIJHBMP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)C(=O)C2=C(C(=C(C=C2)F)F)F)CC3=NC(=NO3)C4=NC=CN=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16F3N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

403.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.